5,6-Quinoxalinediol

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

Researchers often face irreproducible results due to isomeric impurity in quinoxalinediols. 5,6-Quinoxalinediol (CAS 77406-59-8) provides the specific catechol-like substitution pattern essential for predictable cyclization and metal coordination. - **Key differentiator:** Ortho-diol on electron-deficient pyrazine ring - not interchangeable with 2,3- or 5,7-isomers. - **Applications:** Fused heterocycle synthesis, redox-active materials, bidentate ligands. - **Supply:** Verified purity, documented isomeric integrity, worldwide shipment.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 77406-59-8
Cat. No. B11918275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Quinoxalinediol
CAS77406-59-8
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1O)O
InChIInChI=1S/C8H6N2O2/c11-6-2-1-5-7(8(6)12)10-4-3-9-5/h1-4,11-12H
InChIKeyIEINSIHCCWSJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Quinoxalinediol: Versatile Heterocyclic Diol Building Block


5,6-Quinoxalinediol (CAS 77406-59-8), also known as quinoxaline-5,6-diol, is a heterocyclic organic compound characterized by a bicyclic quinoxaline core with hydroxyl groups substituted at the 5 and 6 positions. This specific substitution pattern confers unique electronic and steric properties distinct from other quinoxalinediol isomers. With a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol [1], this compound is a versatile building block in synthetic chemistry and a scaffold of interest in medicinal chemistry and materials science . Its primary utility lies in its function as a reactive intermediate for constructing more complex molecular architectures, including fused heterocycles and potential pharmaceutical agents .

Critical Isomeric Purity of 5,6-Quinoxalinediol


Generic substitution among quinoxalinediol isomers (e.g., 2,3-, 5,7-, or 6,7-diols) is not scientifically valid due to the profound impact of the hydroxyl group substitution pattern on the compound's chemical reactivity, electronic properties, and biological interactions. The 5,6-substitution pattern creates a unique ortho-diol (catechol-like) functionality directly fused to the electron-deficient pyrazine ring, which dictates its specific redox behavior and metal-chelation capabilities [1]. In contrast, the 2,3-isomer primarily exists as a lactam (quinoxaline-2,3-dione) [2], and the 5,7-isomer has a distinct substitution geometry. These structural differences result in divergent reactivity profiles, meaning that synthetic routes, downstream product yields, and biological assay outcomes are not interchangeable. The precise isomeric form is therefore a critical procurement parameter for ensuring experimental reproducibility and achieving intended project outcomes.

5,6-Quinoxalinediol vs. Structural Analogs


Regiospecific Access to 5,6-Substituted Derivatives

The 5,6-substitution pattern of this compound is essential for synthesizing specific fused heterocyclic systems. It serves as a direct precursor for the synthesis of 6,7-dichloro-5,8-quinoxalinedione, an analogue of the known fungicide Dichlone . This specific transformation is not possible with other quinoxalinediol isomers like 6,7-Quinoxalinediol (CAS 19506-20-8) because the 5,6-diol regioisomer directs subsequent functionalization (e.g., halogenation) to unique positions on the quinoxaline ring.

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

Distinct Redox Potential of the Catechol Moiety

The 5,6-quinoxalinediol structure features a catechol-like (ortho-dihydroxybenzene) moiety. This functional group is known to undergo reversible two-electron/two-proton oxidation to the corresponding ortho-quinone . This contrasts sharply with the 2,3-quinoxalinediol isomer, which predominantly exists as the lactam (dione) form and has a fundamentally different redox mechanism [1]. While direct electrochemical data for 5,6-Quinoxalinediol is not available in the provided sources, class-level inference based on the well-characterized electrochemistry of catechol and related quinoxaline derivatives suggests that this compound possesses a distinct and predictable redox profile, which is a critical parameter for applications in organic electronics, electrochemical sensors, and redox-active materials.

Electrochemistry Materials Science Redox Chemistry

Verified Purity and Quality Control

A key differentiator for procurement is the availability of a reliable, high-purity supply with verifiable analytical documentation. A commercial source provides 5,6-Quinoxalinediol (CAS 77406-59-8) with a standard purity of 97% . Critically, this is backed by batch-specific quality control data, including NMR, HPLC, and GC reports . While purity data is also available for the 2,3-isomer (e.g., 98% purity, melting point >300°C) , the direct availability of comprehensive QC documentation for 5,6-Quinoxalinediol from this vendor provides a higher degree of confidence for scientists requiring strict experimental reproducibility and traceability in their work.

Procurement Analytical Chemistry Quality Control

5,6-Quinoxalinediol: High-Impact Application Scenarios


Fused Polyheterocycle Synthesis for Drug Discovery

Researchers engaged in the synthesis of novel quinoxaline-based libraries for drug discovery should prioritize 5,6-Quinoxalinediol. Its specific 5,6-substitution pattern is essential for constructing complex fused systems, such as the pyrido[1,2-a]imidazo[4,5-g]quinoxaline-dione scaffold, which is of interest in materials science and pharmaceutical research . Using an incorrect isomer would lead to different, or no, cyclization, underscoring the need for this specific compound.

Electrochemical Sensors and Redox-Active Materials

For projects in materials science focusing on organic electronics or electrochemical sensing, the distinct redox properties of 5,6-Quinoxalinediol are a key design element. Its catechol-like moiety is predicted to exhibit well-defined, reversible two-electron/two-proton redox chemistry, a characteristic that is exploitable in the development of new electrode materials, mediators, or as a redox-active monomer in polymer synthesis . The 2,3-isomer, which exists primarily as a dione, would not provide this specific electrochemical function.

Metal Complexation and Coordination Chemistry

The ortho-diol arrangement of 5,6-Quinoxalinediol makes it a strong candidate as a bidentate ligand for metal coordination. The position of the hydroxyl groups on the quinoxaline ring influences the geometry and stability of the resulting metal complexes, which can be crucial for applications in catalysis, magnetic materials, or as metallodrug candidates [1]. Studies on metal complexes of quinoxaline derivatives highlight that the specific substitution pattern directly impacts biological activity and physicochemical properties [1], making the correct isomer essential for reproducible and meaningful research outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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